molecular formula C11H21N2O7PS-2 B1261210 Pantetheine 4'-phosphate(2-)

Pantetheine 4'-phosphate(2-)

Cat. No. B1261210
M. Wt: 356.33 g/mol
InChI Key: JDMUPRLRUUMCTL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Pantetheine 4'-phosphate(2-) is a phosphopantetheine anion. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a cofactor. It is a conjugate base of a pantetheine 4'-phosphate.

Scientific Research Applications

Microbial Synthesis

Pantetheine 4'-phosphate plays a significant role in microbial synthesis. Research has shown increased production of pantetheine 4'-phosphate in microorganisms like Brevibacterium ammoniagenes. This enhancement in synthesis was observed when incubating pantothenic acid and adenosine 5′-triphosphate with the microorganism, highlighting its potential in microbial biotechnology (Shimizu et al., 1973).

Biochemical Role in Mitochondrial Function

Pantetheine 4'-phosphate has been identified in NADH:ubiquinone oxidoreductase from bovine heart mitochondria. It's closely associated with acyl carrier proteins involved in fatty acid biosynthesis. This suggests an important role in mitochondrial biochemical pathways and energy production (Runswick et al., 1991).

Immunological Effects

Pantetheine 4'-phosphate demonstrates immunomodulatory effects. Studies have shown that it can activate functions of mouse peritoneal adherent cells and splenic natural killer cells. These findings indicate its potential in immunotherapy and as an adjuvant (Iida et al., 1985).

Enzymatic Activity in Coenzyme A Biosynthesis

Pantetheine phosphate adenylyltransferase and dephospho-CoA kinase, involved in Coenzyme A biosynthesis, have been found to co-purify as a bifunctional dimeric protein. This suggests a critical role for pantetheine 4'-phosphate in Coenzyme A synthesis, essential for numerous metabolic processes (Worrall & Tubbs, 1983).

properties

Molecular Formula

C11H21N2O7PS-2

Molecular Weight

356.33 g/mol

IUPAC Name

[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] phosphate

InChI

InChI=1S/C11H23N2O7PS/c1-11(2,7-20-21(17,18)19)9(15)10(16)13-4-3-8(14)12-5-6-22/h9,15,22H,3-7H2,1-2H3,(H,12,14)(H,13,16)(H2,17,18,19)/p-2

InChI Key

JDMUPRLRUUMCTL-UHFFFAOYSA-L

Canonical SMILES

CC(C)(COP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCS)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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